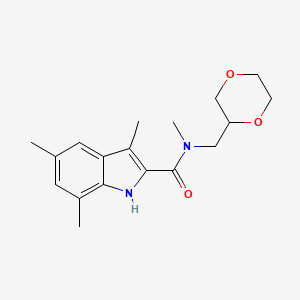

N-(1,4-dioxan-2-ylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of indole derivatives typically involves strategies aimed at constructing the indole core, followed by functionalization to introduce various substituents. For compounds similar to N-(1,4-dioxan-2-ylmethyl)-N,3,5,7-tetra-methyl-1H-indole-2-carboxamide, multi-step synthetic routes are common, involving initial formation of the indole scaffold, then subsequent addition or modification to introduce specific groups like dioxane and carboxamide functionalities. Methods such as the Fischer indole synthesis, or more contemporary approaches like metal-catalyzed cross-coupling reactions, may be employed to assemble the complex architecture of such molecules (Katritzky et al., 1996).

Molecular Structure Analysis

Indole derivatives exhibit a wide range of molecular arrangements due to the versatility of the indole ring system, which can engage in various intermolecular interactions. Structural analyses, typically through X-ray crystallography, reveal how substituents influence the overall molecular conformation and packing in the solid state. For instance, the introduction of a dioxane or carboxamide group can significantly affect the molecule's hydrogen bonding potential and, consequently, its crystal packing and stability (Al-Ostoot et al., 2019).

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Indole derivatives have been extensively studied for their therapeutic potential. For instance, indole acetamide derivatives have been synthesized and analyzed for their anti-inflammatory properties. These compounds target the cyclooxygenase COX-1 and COX-2 domains, confirmed by in silico modeling studies. The geometrical optimization and interaction energy studies of these compounds provide insights into their stability and potential as anti-inflammatory drugs (F. H. Al-Ostoot et al., 2020).

Synthetic Methodology

The Rh(III)-catalyzed chemodivergent annulations between indoles and iodonium carbenes illustrate an innovative synthetic approach to access synthetically important tricyclic and tetracyclic N-heterocycles. This methodology offers a rapid access to complex molecular scaffolds with broad functional group tolerance, showcasing the versatility of indole derivatives in synthetic chemistry (Saiprasad N. Nunewar et al., 2021).

Anticholinesterase Activity

Coumarin-3-carboxamides bearing the tryptamine moiety have been synthesized and evaluated for their anticholinesterase activity, demonstrating significant inhibitory activity against AChE. These studies highlight the potential of indole derivatives in developing treatments for neurological disorders, such as Alzheimer's disease (Samaneh Ghanei-Nasab et al., 2016).

Material Science

Indole derivatives also find applications in material science, particularly in the synthesis of polymers and materials with specific properties. For example, the ring-opening polymerization of L-lactide triggered by amido-indole compounds illustrates the role of indole derivatives in developing environmentally friendly polymers with controlled dispersity and molecular weight, which are crucial for biomedical applications (S. Koeller et al., 2009).

Propiedades

IUPAC Name |

N-(1,4-dioxan-2-ylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-11-7-12(2)16-15(8-11)13(3)17(19-16)18(21)20(4)9-14-10-22-5-6-23-14/h7-8,14,19H,5-6,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJQOFGIAFIINF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3COCCO3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(3-furoyl)piperidine](/img/structure/B5590785.png)

![N-methyl-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5590786.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5590787.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5590802.png)

![N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5590817.png)

![4-(2-methoxyphenyl)-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B5590820.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5590827.png)

![2-cyano-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5590854.png)

![8-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5590862.png)

![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5590875.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-morpholin-4-ylbenzamide](/img/structure/B5590881.png)

![1-{2-[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5590882.png)